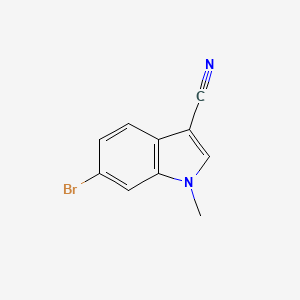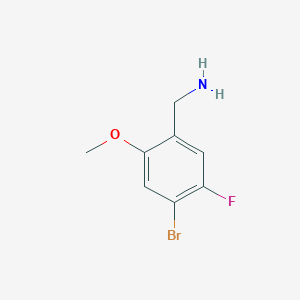![molecular formula C8H10FNO B1447662 4-Fluor-2-[(Methylamino)methyl]phenol CAS No. 1363166-05-5](/img/structure/B1447662.png)
4-Fluor-2-[(Methylamino)methyl]phenol
Übersicht
Beschreibung
4-Fluoro-2-[(methylamino)methyl]phenol, also known as FMAMP, is a synthetically produced compound that has a wide range of applications in scientific research. This versatile compound has a variety of uses in the lab, from its use as an inhibitor, to its potential to be used as a therapeutic agent. FMAMP has been studied extensively in recent years and has demonstrated a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Fluor-2-[(Methylamino)methyl]phenol: dient als wertvoller Baustein in der organischen Chemie. Seine einzigartige Struktur ermöglicht die Synthese komplexer Moleküle durch verschiedene Reaktionen wie Mannich-Reaktionen, elektrophilen aromatischen Substitutionen und als Vorläufer für Kupplungsreaktionen . Sein Fluoratom kann als dirigierendes Gruppen fungieren und das Ergebnis dieser Reaktionen beeinflussen, um gewünschte molekulare Strukturen zu erzeugen.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung aufgrund ihres Potenzials als Zwischenprodukt bei der Synthese von pharmazeutischen Wirkstoffen (APIs) untersucht. Seine Molekülstruktur könnte zur Entwicklung von Verbindungen mit pharmakologischen Aktivitäten genutzt werden, die möglicherweise zu neuen Medikamentenentdeckungen führen . Das Vorhandensein von Fluor und einer Aminogruppe in seiner Struktur macht es zu einem Kandidaten für die Herstellung von Molekülen mit verbesserten Bindungsaffinitäten zu biologischen Zielstrukturen.
Materialwissenschaft
Materialwissenschaftler untersuchen This compound auf seine Anwendung bei der Herstellung fortschrittlicher Materialien. Seine Phenolstruktur könnte in Polymere eingearbeitet werden, um deren Eigenschaften zu verändern, z. B. die thermische Stabilität oder die chemische Beständigkeit. Darüber hinaus kann es aufgrund seiner Fähigkeit, an elektrophilen Substitutionsreaktionen teilzunehmen, die verschiedene Chromophore einführen können, bei der Entwicklung neuer Farbstoffe oder Pigmente verwendet werden .
Landwirtschaftliche Forschung
Im Bereich der Landwirtschaft untersuchen Forscher möglicherweise diese Verbindung auf ihre Verwendung bei der Entwicklung neuer Agrochemikalien. Ihre strukturellen Merkmale könnten bei der Formulierung von Pestiziden oder Herbiziden mit spezifischen Wirkmechanismen von Vorteil sein. Das Fluoratom insbesondere ist bekannt dafür, die biologische Aktivität von Agrochemikalien zu verbessern, was möglicherweise zu effektiveren Pflanzenschutzlösungen führt .
Umweltwissenschaften
Umweltwissenschaftler untersuchen möglicherweise die Verwendung von This compound in Umweltbehebungsprozessen. Seine chemischen Eigenschaften könnten es für den Abbau von Schadstoffen oder als Bestandteil von Sensoren zur Erkennung von Umweltkontaminanten geeignet machen. Das Verständnis seines Verhaltens und Abbaus in ökologischen Systemen ist entscheidend für die Beurteilung seiner Umweltbelastung .
Biochemie
In der Biochemie kann die Reaktivität dieser Verbindung mit verschiedenen Biomolekülen untersucht werden. Sie könnte als Sonde für das Verständnis molekularer Wechselwirkungen in Zellen oder als Reagenz in biochemischen Assays dienen. Die Fähigkeit der Verbindung, stabile Bindungen mit biologischen Makromolekülen zu bilden, kann genutzt werden, um Enzymmechanismen oder Signaltransduktionswege zu untersuchen .
Wirkmechanismus
- The primary target of 4-Fluoro-2-[(methylamino)methyl]phenol is likely a specific receptor or enzyme within the body. Unfortunately, detailed information on the exact target remains limited in the available literature .
Target of Action
Pharmacokinetics
- Information on absorption is not available in the current literature . The volume of distribution (Vd) remains unspecified. Details about metabolic pathways are lacking. The compound’s excretion mechanisms are not well-defined. The compound’s pharmacokinetic properties likely influence its bioavailability, but precise data are scarce.
Biochemische Analyse
Biochemical Properties
4-Fluoro-2-[(methylamino)methyl]phenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
4-Fluoro-2-[(methylamino)methyl]phenol affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-2-[(methylamino)methyl]phenol involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, affecting gene expression. The compound’s effects at the molecular level are mediated through specific binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-[(methylamino)methyl]phenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its activity and potency. Long-term exposure to 4-Fluoro-2-[(methylamino)methyl]phenol may result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-[(methylamino)methyl]phenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
4-Fluoro-2-[(methylamino)methyl]phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-[(methylamino)methyl]phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
4-Fluoro-2-[(methylamino)methyl]phenol exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Eigenschaften
IUPAC Name |
4-fluoro-2-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRQMEOKZASTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)
![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)




![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)
